molecular formula C17H21Cl2F3N5Na4O12P3S2 B044892 坎格列洛四钠 CAS No. 163706-36-3

坎格列洛四钠

货号 B044892
CAS 编号: 163706-36-3
分子量: 864.3 g/mol
InChI 键: COWWROCHWNGJHQ-OPKBHZIBSA-J
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cangrelor Tetrasodium is a direct purinergic platelet receptor (P2Y12) inhibitor that blocks ADP-induced platelet activation and aggregation . It is a high-affinity, reversible inhibitor of P2Y12 receptors that causes almost complete inhibition of ADP-induced platelet aggregate . It is a modified ATP derivative stable to enzymatic degradation .


Molecular Structure Analysis

The molecular formula of Cangrelor Tetrasodium is C17H21Cl2F3N5O12P3S2·Na4 . Its molecular weight is 864.29 . The structure of Cangrelor Tetrasodium can be downloaded from various databases .


Chemical Reactions Analysis

Cangrelor Tetrasodium is an active drug not requiring metabolic conversion . This is an advantage it provides over oral P2Y12 inhibitors .


Physical And Chemical Properties Analysis

Cangrelor Tetrasodium has a molecular weight of 864.29 and a molecular formula of C17H21Cl2F3N5O12P3S2·Na4 . It is a solid form and its solubility in water is 2 mg/mL .

科学研究应用

Application in Cardiology

The Specific Scientific Field

The specific scientific field of application for Cangrelor Tetrasodium is Cardiology , particularly in the treatment of acute coronary syndromes (ACS) and percutaneous coronary intervention (PCI) .

2. Comprehensive and Detailed Summary of the Application Cangrelor Tetrasodium is an intravenous, direct-acting, reversible P2Y12 inhibitor . It is used as an adjunct to PCI to reduce the risk of myocardial infarction (MI), repeat coronary revascularization, and stent thrombosis in patients who have not been treated with a P2Y12 platelet inhibitor and are not being given a GPIIb/IIIa inhibitor .

3. Detailed Description of the Methods of Application or Experimental Procedures Cangrelor is administered intravenously. It selectively and specifically blocks P2Y12 receptor-mediated platelet activation . The blockade is direct, reversible, and competitive . Cangrelor has a linear dose-dependent pharmacokinetic profile that leads to stable antiplatelet effects .

4. Thorough Summary of the Results or Outcomes Obtained Cangrelor was approved for clinical use by the US Food and Drug Administration as it was found to effectively reduce the risk of myocardial infarction (MI), repeat coronary revascularization, and stent thrombosis in patients undergoing PCI .

安全和危害

Cangrelor Tetrasodium is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

未来方向

In the acute setting, therapy with potent platelet inhibitors that have fast onset and offset is desirable to attenuate thrombotic complications . Cangrelor Tetrasodium, being an intravenous P2Y12 inhibitor with a rapid onset and offset of action, has gained interest in this regard .

属性

IUPAC Name

tetrasodium;[dichloro(phosphonato)methyl]-[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methoxy-oxidophosphoryl]oxyphosphinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25Cl2F3N5O12P3S2.4Na/c1-43-5-3-23-12-9-13(26-15(25-12)44-4-2-16(20,21)22)27(7-24-9)14-11(29)10(28)8(38-14)6-37-42(35,36)39-41(33,34)17(18,19)40(30,31)32;;;;/h7-8,10-11,14,28-29H,2-6H2,1H3,(H,33,34)(H,35,36)(H,23,25,26)(H2,30,31,32);;;;/q;4*+1/p-4/t8-,10-,11-,14-;;;;/m1..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWWROCHWNGJHQ-OPKBHZIBSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCNC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(C(P(=O)([O-])[O-])(Cl)Cl)[O-])O)O.[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCCNC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(C(P(=O)([O-])[O-])(Cl)Cl)[O-])O)O.[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Cl2F3N5Na4O12P3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50167652
Record name Cangrelor Tetrasodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50167652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

864.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cangrelor tetrasodium

CAS RN

163706-36-3
Record name Cangrelor Tetrasodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163706363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cangrelor Tetrasodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50167652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tetrasodium;[dichloro(phosphonato)methyl]-[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methoxy-oxidophosphoryl]oxyphosphinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CANGRELOR TETRASODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2144G00Y7W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cangrelor tetrasodium
Reactant of Route 2
Reactant of Route 2
Cangrelor tetrasodium
Reactant of Route 3
Reactant of Route 3
Cangrelor tetrasodium
Reactant of Route 4
Reactant of Route 4
Cangrelor tetrasodium
Reactant of Route 5
Cangrelor tetrasodium
Reactant of Route 6
Cangrelor tetrasodium

Citations

For This Compound
39
Citations
M Diaz-Ricart, G Escolar, N Serradell, E Rosa… - Drugs of the …, 2008 - access.portico.org
… Cangrelor tetrasodium can be prepared by the following method. 2-Mercaptoadenosine (I) … Cangrelor tetrasodium can alternatively be obtained by condensation of acid chloride (VI) …
Number of citations: 19 access.portico.org
U Tantry, R Chaudhary, J Kubica, K Bliden… - Expert opinion on …, 2018 - Taylor & Francis
Introduction: All oral P2Y 12 receptor blockers are associated with some degree of delayed onset and offset of pharmacodynamic (PD) effects in patients with acute coronary syndromes …
Number of citations: 11 www.tandfonline.com
JA Walsh III, MJ Price - Expert opinion on pharmacotherapy, 2014 - Taylor & Francis
… Alternative names include AR-C69931XX (cangrelor free acid), and AR-C69931MX (cangrelor tetrasodium salt). The chemical name is N6- [2-(methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)…
Number of citations: 6 www.tandfonline.com
M Ozturk, G Gun, C Toprak, M Guleli, E Dandan… - 2022 - wjpr.s3.ap-south-1.amazonaws.com
… The aim of the study was to keep the butyl rubber and ethylene tetrafluoroethylene film (ETFE) of the finished product containing cangrelor tetrasodium prepared as lyophilized powder …
Number of citations: 0 wjpr.s3.ap-south-1.amazonaws.com
D Alexopoulos, C Pappas, D Sfantou… - Journal of …, 2018 - journals.sagepub.com
Cangrelor is an intravenously administered P2Y 12 receptor antagonist with very fast, potent, and quickly reversible action. In the CHAMPION PHOENIX trial, cangrelor provided an …
Number of citations: 15 journals.sagepub.com
F Franchi, F Rollini, A Rivas, M Wali, M Briceno… - Circulation, 2019 - Am Heart Assoc
Background: The platelet inhibitory effects induced by oral P2Y 12 receptor antagonists are delayed in patients with ST-segment–elevation myocardial infarction undergoing primary …
Number of citations: 113 www.ahajournals.org
DJ Newman - Physical Sciences Reviews, 2018 - degruyter.com
It is frequently assumed, particularly in the last 15 plus years, that “Natural Product Structures” are no longer a source of drugs in the twenty-first century. In fact, this is not at all true. Even …
Number of citations: 26 www.degruyter.com
M Remko, A Remková, R Broer - International journal of molecular …, 2016 - mdpi.com
… In all cases studied, except for cangrelor tetrasodium, the water had only a small effect on … the gas phase and solvated phase) is largest for cangrelor tetrasodium (−1316 kJ/mol), since it …
Number of citations: 31 www.mdpi.com
ZZ Shi, T Yu, H Ma, LX Chi, S You, C Deng - Tetrahedron, 2022 - Elsevier
Cyclic compounds are widely present in natural products, pharmaceuticals, agrichemicals and materials. The development of novel, high efficient and high selective strategies for the …
Number of citations: 2 www.sciencedirect.com
Q Yunliang, W Fengjiao, Y Liu… - Chinese Journal of Organic …, 2020 - sioc-journal.cn
… )[4],消化系统用药兰索拉唑(Lansoprazole)[5], 治疗内分泌和代谢药物氟骨三醇(Falecalcitriol)[6],治疗 心脑血管类药物多噻嗪(Polythiazide)[7]和坎格雷洛四钠 盐(Cangrelor Tetrasodium)[8]等…
Number of citations: 6 sioc-journal.cn

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。